
4-(Cyclobutyl(hydroxy)methyl)benzoic acid
Descripción general
Descripción
4-(Cyclobutyl(hydroxy)methyl)benzoic acid (4-CBHBA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a cyclobutyl derivative of benzoic acid, which is a widely used carboxylic acid. 4-CBHBA has been studied for its biochemical and physiological effects, its synthesis methods, and its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Natural Carboxylic Acids and Their Biological Activities
Natural carboxylic acids, such as benzoic acid derivatives, possess significant biological activities. A study highlighted their antioxidant, antimicrobial, and cytotoxic activities, emphasizing the impact of structural differences on these properties. Compounds like benzoic acid (BA) and p-coumaric acid (p-CA) were shown to have potential health benefits, including anti-cancer and anti-inflammatory effects, suggesting their relevance in scientific research for developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Benzoic Acid in Food and Feed Additives
Benzoic acid, a well-known antimicrobial and antifungal preservative, has been used in foods and feeds. Research has indicated that it can improve growth and health by promoting gut functions such as digestion, absorption, and barrier. Studies using piglets and porcine intestinal epithelial cells as models have shown that appropriate levels of benzoic acid might enhance gut functions, suggesting its potential applications in nutrition and health science (Mao et al., 2019).
Antimicrobial Compounds from Cyanobacteria
Cyanobacteria produce compounds with antimicrobial activities against multidrug-resistant pathogenic bacteria, fungi, and Mycobacterium tuberculosis. Among these, compounds like benzoic acid derivatives play a crucial role. This highlights the importance of cyanobacteria as a source of novel antimicrobial agents and the potential applications of their derivatives in combating resistant infections (Swain et al., 2017).
Chromones as Radical Scavengers
Chromones and their derivatives, including benzoic acid derivatives, have been identified as potent radical scavengers. These compounds, present in the human diet, exhibit various physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. The antioxidant properties of chromones suggest their potential as dietary supplements for preventing cell impairment and diseases (Yadav et al., 2014).
Propiedades
IUPAC Name |
4-[cyclobutyl(hydroxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(8-2-1-3-8)9-4-6-10(7-5-9)12(14)15/h4-8,11,13H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAKYAPAUZVAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

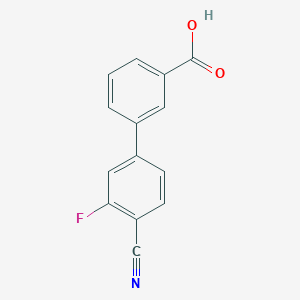
![Methyl 3-[(piperidin-3-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473472.png)
![4-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473474.png)

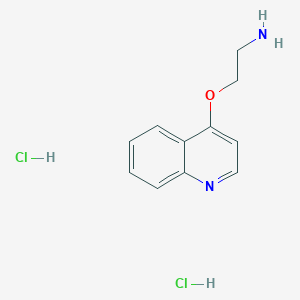
![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1473478.png)
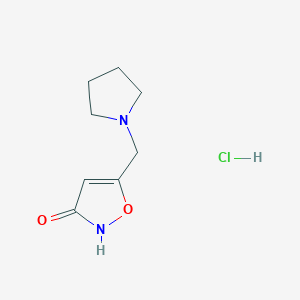
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473481.png)
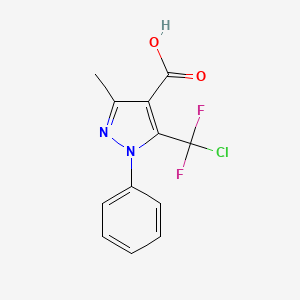
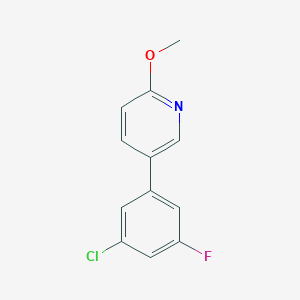
![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)
![[2-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1473489.png)

![2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473492.png)